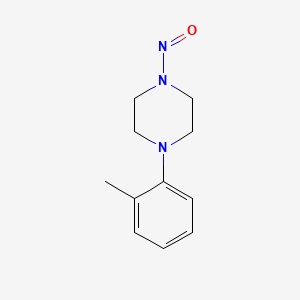
1-(2-Methylphenyl)-4-nitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitroso group attached to the piperazine ring and a methylphenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(2-Methylphenyl)piperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through the formation of a nitroso intermediate, which subsequently reacts with the piperazine ring to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions, thereby enhancing the yield and purity of the compound.
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
1-(2-Methylphenyl)-4-nitrosopiperazine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
1-(2-Methylphenyl)-4-nitrosopiperazine can be compared with other piperazine derivatives such as:
1-Phenylpiperazine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
1-(4-Methylphenyl)piperazine: Similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(2-Methylphenyl)piperazine: The absence of the nitroso group results in different reactivity and applications.
The uniqueness of this compound lies in the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
1-(2-methylphenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C11H15N3O/c1-10-4-2-3-5-11(10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 |
InChIキー |
IMIQCBFBCSYVHH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


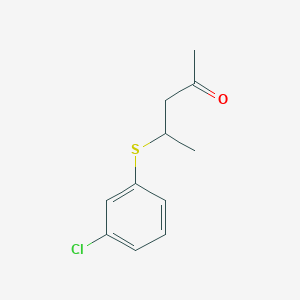
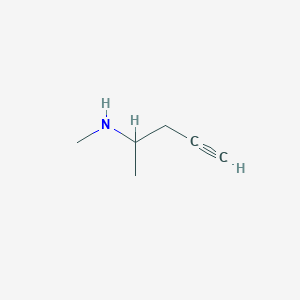
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
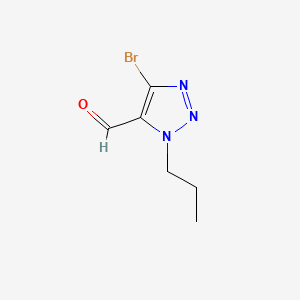
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

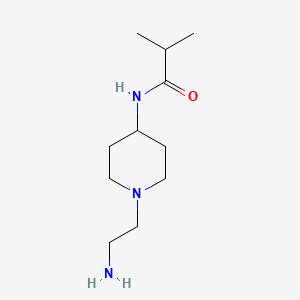
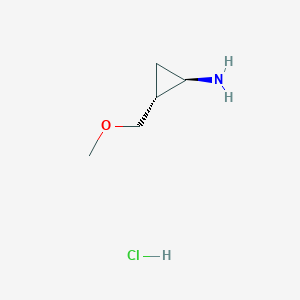
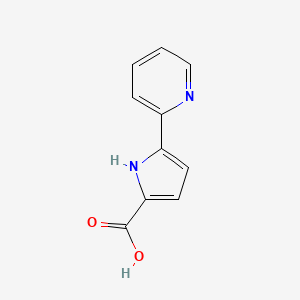

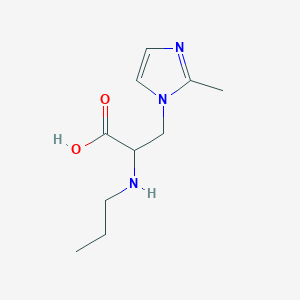
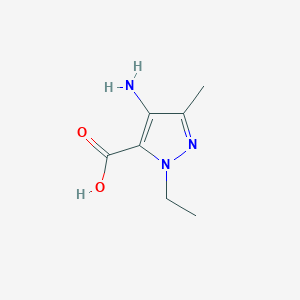
![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)

